molecular formula C9H9N3O4 B1656842 N'-acetyl-3-nitrobenzohydrazide CAS No. 54571-03-8

N'-acetyl-3-nitrobenzohydrazide

Cat. No.: B1656842
CAS No.: 54571-03-8
M. Wt: 223.19 g/mol
InChI Key: RDXCMJKLFYREGE-UHFFFAOYSA-N
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Description

N'-acetyl-3-nitrobenzohydrazide is a hydrazide derivative featuring a benzohydrazide backbone substituted with an acetyl group at the hydrazine nitrogen and a nitro group at the 3-position of the benzene ring. This compound is of interest due to its structural versatility, which enables interactions with biological macromolecules and metal ions, making it relevant in coordination chemistry and pharmacology .

Properties

CAS No.

54571-03-8

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

N'-acetyl-3-nitrobenzohydrazide

InChI

InChI=1S/C9H9N3O4/c1-6(13)10-11-9(14)7-3-2-4-8(5-7)12(15)16/h2-5H,1H3,(H,10,13)(H,11,14)

InChI Key

RDXCMJKLFYREGE-UHFFFAOYSA-N

SMILES

CC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Other CAS No.

54571-03-8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-nitro-, 2-acetylhydrazide typically involves the nitration of benzoic acid to produce 3-nitrobenzoic acid, followed by the formation of the acetylhydrazide derivative. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the meta position of the benzene ring . The resulting 3-nitrobenzoic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, acetylation of the hydrazide with acetic anhydride yields benzoic acid, 3-nitro-, 2-acetylhydrazide.

Industrial Production Methods

Industrial production of benzoic acid, 3-nitro-, 2-acetylhydrazide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N'-acetyl-3-nitrobenzohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The acetylhydrazide group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other acyl groups.

    Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

    Reduction: 3-amino-benzoic acid, 2-acetylhydrazide.

    Substitution: Various acyl derivatives of benzoic acid, 3-nitro-, 2-hydrazide.

    Condensation: Hydrazones with different aldehyde or ketone substituents.

Scientific Research Applications

N'-acetyl-3-nitrobenzohydrazide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The biological and chemical properties of benzohydrazide derivatives are heavily influenced by substituents. Below is a comparative analysis of N'-acetyl-3-nitrobenzohydrazide with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Biological Activity/Applications
This compound C₉H₉N₃O₄ Acetyl, 3-nitro Coordination chemistry, antimicrobial
3-nitro-N'-(3-nitrobenzylidene)benzohydrazide (CAS 20167-49-1) C₁₄H₁₀N₄O₅ 3-nitrobenzylidene, 3-nitro Not specified; structural analog
(E)-N′-(4-Methoxybenzylidene)-3-nitrobenzohydrazide C₁₅H₁₃N₃O₄ 4-methoxybenzylidene, 3-nitro Metal-binding, biological activity
N'-[(2,4-dibromo-6-methylphenoxy)acetyl]-2-nitrobenzohydrazide C₁₆H₁₃Br₂N₃O₅ Dibromo, phenoxy, 2-nitro Research applications (unspecified)
(E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide C₁₄H₁₁N₃O₄ 2-nitrobenzylidene, 3-hydroxy Antioxidant, antibacterial
4-Nitrobenzohydrazide C₇H₇N₃O₃ Simple 4-nitro Broad biological activity

Key Observations :

  • Electron-Withdrawing Groups : The nitro group enhances electrophilicity and redox activity, common in antimicrobial and antioxidant applications. For example, (E)-3-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide exhibits antioxidant properties due to the nitro-hydroxy synergy .
  • Acetyl vs. Methoxy : The acetyl group in this compound offers better stability compared to the methoxy group in (E)-N′-(4-Methoxybenzylidene)-3-nitrobenzohydrazide, which may enhance solubility .
Table 2: Comparative Bioactivity
Compound Name Antimicrobial Activity Antioxidant Activity Mechanism of Action
This compound Moderate Not reported Enzyme inhibition, metal chelation
N-[3-(acetylamino)phenyl]-3-nitrobenzamide Moderate (antimicrobial) Yes (antioxidant) Free radical scavenging, enzyme interaction
(E)-4-Chloro-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide Strong Weak Membrane disruption
4-Nitrobenzohydrazide Broad-spectrum Moderate General redox modulation

Insights :

  • Halogenated derivatives (e.g., chloro, bromo) often show stronger antimicrobial activity due to enhanced electrophilicity and membrane interaction .

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